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molecular formula C9H16O B3241289 1,6-Octadiene, 8-methoxy- CAS No. 14543-49-8

1,6-Octadiene, 8-methoxy-

Cat. No. B3241289
M. Wt: 140.22 g/mol
InChI Key: MIJJHRIQVWIQGL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030286B2

Procedure details

1000 g of 1-methoxy-2,7-octadiene, 500 ml of tetrahydrofuran, 500 ml of ethanol and 2.5 g of tris(triphenylphosphine)ruthenium(II) chloride were placed in a 3 l Büchi autoclave. The temperature was set to 30° C. and the autoclave was pressurized to 30 bar by means of hydrogen. The reaction was followed via the amount of hydrogen taken up and by means of GC analyses. After 6 hours, the reaction was stopped. According to GC analysis, 98% of the 1-methoxy-2,7-octadiene had reacted to form 1-methoxy-2-octene (cis and trans) with a selectivity of 89%. The 1-methoxy-2-octene was separated from solvents and catalyst by distillation.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.5 g
Type
catalyst
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].O1CCCC1.[H][H]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[Ru+2].C(O)C>[CH3:1][O:2][CH2:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
COCC=CCCCC=C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC=CCCCC=C
Step Six
Name
Quantity
2.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2]
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to 30° C.
CUSTOM
Type
CUSTOM
Details
had reacted

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCC=CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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